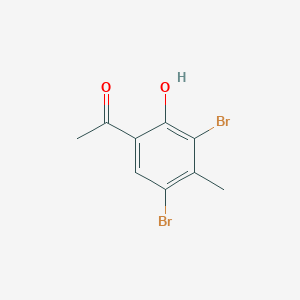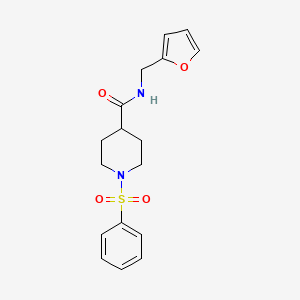
N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine, also known as TAK-659, is a novel small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of various B-cell malignancies. TAK-659 has been shown to have promising anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of several hematological malignancies.
Mecanismo De Acción
N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine is a selective and reversible inhibitor of SYK kinase activity. SYK is a key component of the B-cell receptor signaling pathway, which is essential for B-cell survival and proliferation. Inhibition of SYK by N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine leads to downstream inhibition of various signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in apoptosis and growth inhibition of B-cell malignancies.
Biochemical and physiological effects:
N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its anti-tumor effects, N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine has also been shown to modulate the immune system by inhibiting B-cell receptor signaling and reducing the production of pro-inflammatory cytokines. N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine is its specificity for SYK kinase activity, which reduces off-target effects and toxicity. N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine has also been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including CLL, DLBCL, and MCL. However, one of the limitations of N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine is its relatively short half-life, which may limit its efficacy in clinical settings. Additionally, the optimal dosing and treatment schedule for N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine are still being evaluated in ongoing clinical trials.
Direcciones Futuras
There are several potential future directions for the development of N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine. One potential application is the combination of N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine with other targeted therapies or chemotherapy agents to enhance its anti-tumor activity. Another potential application is the evaluation of N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine in other B-cell malignancies, such as follicular lymphoma and Waldenström macroglobulinemia. Additionally, the development of more potent and selective SYK inhibitors may lead to improved efficacy and reduced toxicity compared to N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the reaction between 6-chloro-1,3,5-triazine-2,4-diamine and 3-pyridinemethanol in the presence of a tert-butyl group protecting agent. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In vitro studies have shown that N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine inhibits SYK phosphorylation and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cell lines. In vivo studies in mouse models have demonstrated that N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine has potent anti-tumor activity and can induce tumor regression in CLL and DLBCL models.
Propiedades
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN6/c1-13(2,3)20-12-18-10(14)17-11(19-12)16-8-9-5-4-6-15-7-9/h4-7H,8H2,1-3H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABHKTUINMSURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NCC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-tert-butyl-6-chloro-4-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)
![1-(2-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5888075.png)

![4-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5888084.png)
![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)
![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)



![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)